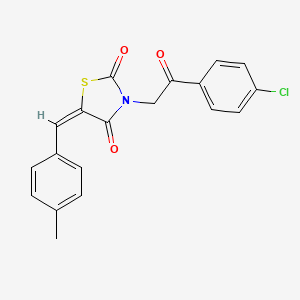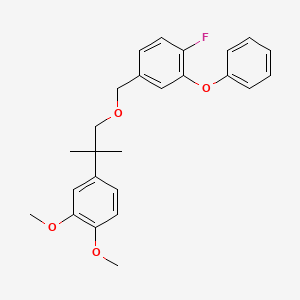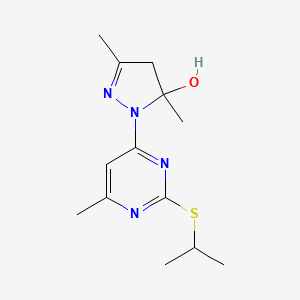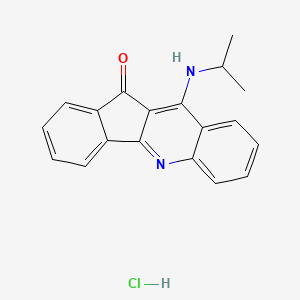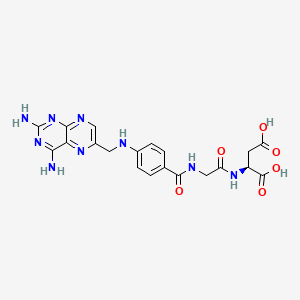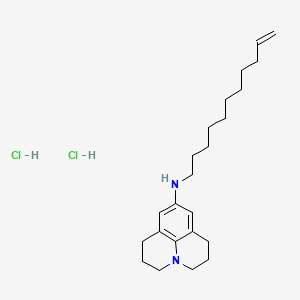
10-Undecenamine, N-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(10-Undecenamino)julolidine dihydrochloride: is a chemical compound that belongs to the class of julolidine derivatives. Julolidine compounds are known for their unique structural properties and have been widely studied for their applications in various fields, including chemistry, biology, and materials science. The presence of the undecenamino group in this compound adds to its versatility and potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(10-Undecenamino)julolidine dihydrochloride typically involves the reaction of julolidine with an appropriate alkylating agent to introduce the undecenamino group. One common method involves the reaction of julolidine with 10-undecenyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization.
Industrial Production Methods: Industrial production of 9-(10-Undecenamino)julolidine dihydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the undecenamino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the double bond in the undecenamino group, resulting in the formation of saturated derivatives.
Substitution: The compound can participate in substitution reactions, where the undecenamino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidized derivatives: Products with oxidized undecenamino groups.
Reduced derivatives: Saturated derivatives with reduced double bonds.
Substituted derivatives: Compounds with different functional groups replacing the undecenamino group.
Scientific Research Applications
Chemistry: 9-(10-Undecenamino)julolidine dihydrochloride is used as a precursor for the synthesis of various julolidine-based compounds. Its unique structure makes it a valuable building block for the development of new materials with specific properties.
Biology: The compound has been studied for its potential use in biological imaging and as a fluorescent probe. Its ability to interact with biological molecules and emit fluorescence makes it useful for tracking and studying biological processes.
Medicine: Research has explored the potential of 9-(10-Undecenamino)julolidine dihydrochloride in drug delivery systems. Its structural properties allow it to be functionalized with various therapeutic agents, enhancing their delivery and efficacy.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the performance and durability of these materials.
Mechanism of Action
The mechanism of action of 9-(10-Undecenamino)julolidine dihydrochloride is primarily based on its ability to interact with various molecular targets through its functional groups. The undecenamino group can form covalent bonds with other molecules, facilitating the formation of complex structures. Additionally, the julolidine core can participate in π-π interactions and hydrogen bonding, further enhancing its reactivity and functionality.
Comparison with Similar Compounds
9-(2-Carboxy-2-cyanovinyl)julolidine (CCVJ): Known for its use in measuring viscosity in cell membranes.
9-(Dicyano-vinyl)julolidine (DCVJ): Used as a fluorescent probe for protein aggregation and conformational changes.
Uniqueness: 9-(10-Undecenamino)julolidine dihydrochloride stands out due to the presence of the undecenamino group, which provides additional reactivity and versatility compared to other julolidine derivatives. This unique functional group allows for a wider range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
102613-13-8 |
|---|---|
Molecular Formula |
C23H38Cl2N2 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-undec-10-enyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-amine;dihydrochloride |
InChI |
InChI=1S/C23H36N2.2ClH/c1-2-3-4-5-6-7-8-9-10-15-24-22-18-20-13-11-16-25-17-12-14-21(19-22)23(20)25;;/h2,18-19,24H,1,3-17H2;2*1H |
InChI Key |
XFEZYLBRHMXTRO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCNC1=CC2=C3C(=C1)CCCN3CCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


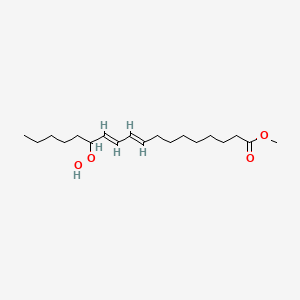
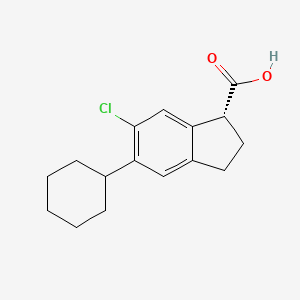
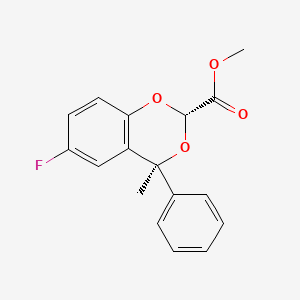
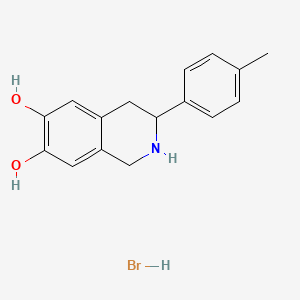

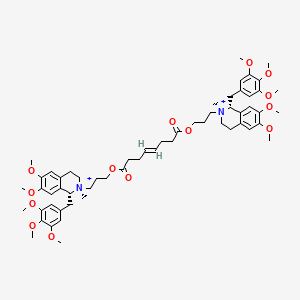
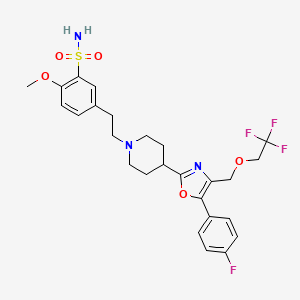
![(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12770217.png)
